molecular formula C21H26NO4+ B12310566 2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol

2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol

Cat. No.: B12310566
M. Wt: 356.4 g/mol
InChI Key: XIECYMHDZZEAND-UHFFFAOYSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol typically involves multiple steps, starting from simpler precursors. One common method involves the methylation of gallic acid derivatives using dimethyl sulfate under alkaline conditions . The reaction is carried out at temperatures around 15-35°C, with the gradual addition of sodium hydroxide solution to maintain the pH between 8-9 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce demethylated analogs.

Scientific Research Applications

2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase-A (MAO-A), an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine . This inhibition leads to increased levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol is unique due to its specific arrangement of methoxy groups and its quaternary ammonium ion, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol

InChI

InChI=1S/C21H25NO4/c1-22-8-7-14-10-19(24-2)20(25-3)11-15(14)17(22)9-13-5-6-18(23)21(26-4)16(13)12-22/h5-6,10-11,17H,7-9,12H2,1-4H3/p+1

InChI Key

XIECYMHDZZEAND-UHFFFAOYSA-O

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)O)OC)OC)OC

Origin of Product

United States

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